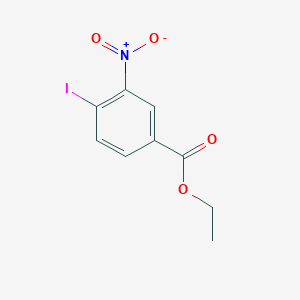

Ethyl 4-iodo-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCKGPNDVFZONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458132 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57362-77-3 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Ethyl 4 Iodo 3 Nitrobenzoate

Nucleophilic Reactivity at the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in Ethyl 4-iodo-3-nitrobenzoate is a primary site for reactions that form new carbon-carbon or carbon-heteroatom bonds. The iodine atom is a good leaving group, making the aromatic carbon to which it is attached susceptible to various nucleophilic and organometallic reactions.

Grignard reagents are potent carbon-based nucleophiles and strong bases, but their application in transformations involving this compound is complex due to the presence of multiple reactive sites. adichemistry.commasterorganicchemistry.com A direct Grignard reaction targeting the C-I bond is complicated by several competing pathways:

Attack at the Ester Carbonyl: Grignard reagents readily add to esters. This reaction typically involves a double addition, where the first addition leads to a ketone intermediate that subsequently reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com

Reaction with the Nitro Group: The nitro group is generally not compatible with the strong nucleophilicity and basicity of Grignard reagents, often leading to complex side reactions and decomposition.

Metal-Halogen Exchange: An aryl iodide can undergo metal-halogen exchange with a Grignard reagent, forming a new aryl Grignard reagent.

Due to these competing and often faster reaction pathways, standard Grignard reagents are generally not suitable for selective transformations at the carbon-iodine bond of this molecule without specialized reaction conditions or protecting group strategies.

To circumvent the high reactivity of Grignard reagents, transmetalation to less reactive and more functional-group-tolerant organometallic species is a common strategy. The conversion of the aryl iodide to an organozinc species is a prime example. Organozinc reagents exhibit lower basicity and nucleophilicity, making them compatible with both the ester and nitro functionalities present in this compound.

The formation of the organozinc reagent can be achieved through methods such as the direct insertion of activated zinc (Rieke zinc) or via an iodine-zinc exchange reaction. Once formed, this more selective organometallic intermediate can participate in a variety of subsequent cross-coupling reactions, such as Negishi coupling, to form new carbon-carbon bonds.

The carbon-iodine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-heteroatom bonds. researchgate.net Aryl iodides are highly reactive substrates in these transformations due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Various palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are effective for these couplings. organic-chemistry.org

Several named reactions can be employed, each allowing for the introduction of a different molecular fragment.

Suzuki-Miyaura Coupling: Reacts the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base.

Sonogashira Coupling: Couples the aryl iodide with a terminal alkyne, often utilizing a copper co-catalyst. beilstein-journals.orgnih.gov

Heck-Mizoroki Reaction: Forms a substituted alkene by reacting the aryl iodide with an alkene. researchgate.net

Buchwald-Hartwig Amination: Creates a C-N bond by coupling the aryl iodide with an amine.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-C (Aryl-Alkyne) |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C-C (Aryl-Alkene) |

| Buchwald-Hartwig | R₂NH | Pd Catalyst + Phosphine Ligand + Base | C-N (Aryl-Amine) |

Reactivity and Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself susceptible to reduction.

The reduction of the nitro group to an amino group is one of the most significant transformations for nitroaromatic compounds, providing a pathway to anilines which are versatile synthetic intermediates. A variety of reducing agents can accomplish this conversion. wikipedia.org For instance, the selective reduction of aromatic nitro compounds to their corresponding amines can be achieved using indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695), a method that leaves other functional groups like esters unaffected. orgsyn.org Other common methods include the use of metals in acidic media (e.g., iron in acetic acid, tin(II) chloride) or sodium hydrosulfite. wikipedia.org

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

The reaction is generally understood to proceed through a stepwise mechanism, often referred to as the Haber-Lukashevich pathway. The nitro group (–NO₂) is sequentially reduced to a nitroso group (–NO), then to a hydroxylamino group (–NHOH), and finally to the amino group (–NH₂). researchgate.net Each step involves the addition of hydrogen across the nitrogen-oxygen bonds.

| Catalyst | Typical Solvent | Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate (B1210297) | H₂ (1 atm to high pressure), Room Temperature |

| Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | H₂ (1 atm to high pressure), Room Temperature |

| Raney Nickel | Ethanol | H₂ (high pressure), Elevated Temperature |

This transformation is highly valuable as it converts this compound into Ethyl 4-iodo-3-aminobenzoate, a compound with two different reactive sites (the C-I bond and the amino group) that can be further functionalized in subsequent synthetic steps.

Reduction Mechanisms to Amino Functionalities

Electron Transfer Reduction Processes

The nitroaromatic group in this compound can undergo reduction through electron transfer processes. While specific studies on this compound are not abundant, the reduction of similar nitroaromatic compounds provides insight into the likely mechanisms. The reduction of nitro compounds can proceed through different pathways depending on the reducing agent and reaction conditions.

One common mechanism involves the stepwise addition of electrons and protons to the nitro group. For instance, the hydrogenation of ethyl 4-nitrobenzoate, a related compound, is thought to proceed through a mechanism involving the successive addition of three hydrogen molecules to the nitro group. This process is often catalyzed by metals from the platinum group.

Another potential pathway is the single-electron transfer (SET) mechanism. Computational studies on the nitration of monosubstituted benzenes suggest that the reaction mechanism can exist on a continuum between a SET mechanism and a polar (Ingold-Hughes) mechanism. For aromatic compounds with deactivating groups, such as the nitro group, the classical polar mechanism is often favored. However, for those with ortho/para directing groups, the SET mechanism can be more involved. Gas-phase studies on the reaction of the nitronium ion (NO₂⁺) with nitrobenzene have shown the formation of an adduct without evidence of an electron transfer reaction.

The electrochemical reduction of nitroaromatic compounds also proceeds via electron transfer. The initial step is typically the reversible one-electron reduction to form a radical anion. This radical anion can then undergo further reduction and protonation steps to yield various products, including nitroso, hydroxylamino, and amino derivatives. The specific products formed depend on factors such as the electrode potential, pH of the solution, and the presence of proton donors.

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: a nitro group (-NO₂) and an iodine atom (-I). These substituents significantly influence the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgwikipedia.org This deactivating effect is a result of both inductive and resonance effects.

Inductive Effect: Both the nitro group and the iodine atom are more electronegative than carbon and therefore withdraw electron density from the ring through the sigma bond framework. libretexts.orglibretexts.org This inductive withdrawal makes the ring electron-deficient.

Resonance Effect: The nitro group has a strong electron-withdrawing resonance effect. libretexts.orglibretexts.org The π electrons from the benzene ring can be delocalized onto the nitro group, creating a positive charge within the ring and further deactivating it towards electrophilic attack. libretexts.orgminia.edu.eg

The combined inductive and resonance effects of the nitro and iodo groups make the aromatic ring of this compound significantly less reactive than benzene itself. For comparison, nitrobenzene is more than 10 million times less reactive than benzene in aromatic nitration reactions. libretexts.org

The presence of these deactivating groups also directs incoming electrophiles to the meta position. wikipedia.org This is because the deactivating effects are most pronounced at the ortho and para positions due to resonance structures that place a positive charge on these carbons. quora.comijrti.org The meta position, being less deactivated, is therefore the preferred site of electrophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NO₂ | Electron-withdrawing | Strongly electron-withdrawing | Strongly deactivating | Meta-directing |

| -I | Electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, para-directing |

| -CO₂Et | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta-directing |

Reactivity of the Ethyl Ester Moiety

Ester Hydrolysis Mechanisms (Acidic and Basic Conditions)

The ethyl ester group of this compound can undergo hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible process. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

C₉H₈INO₄ + H₂O ⇌ C₇H₄INO₄ + C₂H₅OH

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide or potassium hydroxide, the hydrolysis of an ester is an irreversible reaction that goes to completion. libretexts.orglibretexts.org This process is also known as saponification. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The products are a carboxylate salt and an alcohol. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step is required. chemguide.co.uk

C₉H₈INO₄ + OH⁻ → C₇H₃INO₄⁻ + C₂H₅OH

Transesterification and Amidation Reactions

Transesterification:

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting it with a different alcohol (e.g., methanol) to produce a new ester (mthis compound) and ethanol.

Amidation:

Esters can be converted to amides by reacting them with ammonia or a primary or secondary amine. This reaction, known as amidation, typically requires heating. For instance, reacting mthis compound with ammonia at room temperature yields 4-iodo-3-nitrobenzamide. google.com Similarly, this compound can be expected to undergo amidation.

Aromatic Substitution Reactions on the Benzene Ring

Influence of Substituents on Electrophilic Aromatic Substitution Patterns

The benzene ring in this compound has three substituents: an ethyl ester group (-CO₂Et), an iodine atom (-I), and a nitro group (-NO₂). All three of these groups are deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene. wikipedia.orgminia.edu.eg

The directing effects of these substituents determine the position of any further substitution.

Nitro group (-NO₂): This is a strong deactivating group and a meta-director. wikipedia.orgck12.org

Ethyl ester group (-CO₂Et): This is also a deactivating group and a meta-director.

Iodine atom (-I): Halogens are deactivating but are ortho, para-directors. wikipedia.org

When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the two powerful meta-directing groups (nitro and ethyl ester) will have a dominant influence on the position of an incoming electrophile. The iodine atom, being a weaker deactivating group with an opposing directing effect, will have less influence.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be expected to substitute at the position meta to both the nitro and the ethyl ester groups. Considering the existing substitution pattern (iodo at position 4 and nitro at position 3), the most likely position for further substitution would be at C-5, which is meta to the nitro group and the ester group.

| Substituent | Position | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -CO₂Et | 1 | Deactivating | Meta |

| -NO₂ | 3 | Strongly Deactivating | Meta |

| -I | 4 | Deactivating | Ortho, Para |

Mechanisms of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. In this reaction, the iodine atom, a good leaving group, is displaced by a nucleophile. The reaction generally proceeds through a bimolecular addition-elimination mechanism.

The presence of the electron-withdrawing nitro group ortho to the iodine atom is crucial for the activation of the aromatic ring towards nucleophilic attack. This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The general mechanism can be outlined in two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion intermediate (the Meisenheimer complex). The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the iodide ion.

The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile and the subsequent formation of the Meisenheimer complex, as this step involves the disruption of the aromatic system.

Mechanistic Investigations of Side Reactions During Synthesis and Transformation

During the synthesis and subsequent chemical transformations of this compound, several side reactions can occur, leading to the formation of impurities. Understanding the mechanisms of these side reactions is critical for optimizing reaction conditions and improving the yield and purity of the desired product.

Competing Reaction Pathways (e.g., Ester Hydrolysis, Nitro Group Reduction)

Two significant competing reaction pathways are the hydrolysis of the ester group and the reduction of the nitro group.

Ester Hydrolysis: Under either acidic or basic conditions, the ester functionality of this compound can be hydrolyzed to yield 4-iodo-3-nitrobenzoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylate anion is deprotonated in the final step.

Nitro Group Reduction: The nitro group is susceptible to reduction by various reagents, which can lead to the formation of an amino group. Common reducing agents include metals in acidic media (e.g., Sn, Fe with HCl) or catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst). The reduction of a nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Unintended Nucleophilic Substitution of Halogen

While the nucleophilic substitution of the iodine atom is often the desired reaction, it can also occur as an unintended side reaction during other transformations. For instance, during the synthesis of related compounds, the iodo group, activated by the ortho-nitro group, can be inadvertently displaced by other nucleophiles present in the reaction mixture. The use of certain solvents, such as DMF, can facilitate this unwanted substitution.

Comparative Analysis of Reactivity with Analogous Halogenated Nitrobenzoates

The reactivity of the halogen in nucleophilic aromatic substitution reactions on nitro-substituted benzene rings follows a trend that is counterintuitive when compared to SN2 reactions. In SNAr reactions, the rate-determining step is the attack of the nucleophile, not the cleavage of the carbon-halogen bond. Consequently, the reactivity is influenced by the electronegativity of the halogen, which affects the electrophilicity of the carbon atom it is attached to.

The general order of reactivity for halogens in SNAr reactions is:

F > Cl ≈ Br > I

This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. Although the C-F bond is the strongest, its breaking occurs in a fast, non-rate-determining step. In contrast, iodine is the least electronegative of the common halogens, leading to a lower reactivity of iodo-substituted compounds in SNAr reactions compared to their fluoro and chloro counterparts.

Below is a table summarizing the general reactivity trend of ethyl 4-halo-3-nitrobenzoates in nucleophilic aromatic substitution reactions.

| Halogen (X) | Compound Name | Relative Reactivity in SNAr |

| F | Ethyl 4-fluoro-3-nitrobenzoate | Highest |

| Cl | Ethyl 4-chloro-3-nitrobenzoate | Intermediate |

| Br | Ethyl 4-bromo-3-nitrobenzoate | Intermediate |

| I | This compound | Lowest |

This trend highlights that for nucleophilic aromatic substitution reactions activated by an ortho-nitro group, the inductive electron-withdrawing effect of the halogen plays a more significant role in the rate-determining step than the strength of the carbon-halogen bond.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of Ethyl 4-iodo-3-nitrobenzoate, providing unambiguous evidence for its constitution through the analysis of proton and carbon nuclei environments.

The ¹H NMR spectrum provides a precise count of chemically distinct protons and their neighboring environments through chemical shifts (δ), signal multiplicity, and coupling constants (J). The structure of this compound features a trisubstituted aromatic ring and an ethyl ester group, each with characteristic signals.

Experimental ¹H NMR data confirms the assigned structure. googleapis.com In a spectrum recorded at 300 MHz in deuterated chloroform (B151607) (CDCl₃), the ethyl group protons appear as a triplet at approximately 1.41 ppm (CH₃) and a quartet at 4.40 ppm (CH₂), with a coupling constant of about 7.1 Hz, which is characteristic of free rotation around the C-C bond. googleapis.com The aromatic region displays three distinct signals corresponding to the three protons on the benzene (B151609) ring. A singlet-like signal (or a narrow doublet) appears at 8.45 ppm, attributed to the proton at C2, which is situated between the nitro and ester groups. googleapis.com A doublet at 8.19 ppm corresponds to the proton at C6, coupled to the proton at C5. googleapis.com Finally, a doublet of doublets at 7.89 ppm is assigned to the proton at C5, which is coupled to both the adjacent proton at C6 and the iodine atom, though the coupling to iodine is not typically resolved. googleapis.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-CH₃ | 1.41 | Triplet (t) | 7.09 |

| -CH₂-CH₃ | 4.40 | Quartet (q) | 7.09 |

| Aromatic H-5 | 7.89 | Doublet of Doublets (dd) | J = 6.11, 1.96 |

| Aromatic H-6 | 8.19 | Doublet (d) | 7.62 |

| Aromatic H-2 | 8.45 | Singlet (s) | - |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₃ | ~14.5 |

| -CH₂-CH₃ | ~62.5 |

| Aromatic C4 (-I) | ~92.3 |

| Aromatic C5 | ~126.3 |

| Aromatic C6 | ~132.3 |

| Aromatic C1 | ~133.8 |

| Aromatic C2 | ~142.7 |

| Aromatic C3 (-NO₂) | ~153.6 |

| Ester C=O | ~164.4 |

For unambiguous assignment of proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR experiments are invaluable. Although specific 2D NMR data for this compound is not detailed in the available literature, the expected correlations can be described.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively link coupled protons. A clear cross-peak would be observed between the triplet at ~1.41 ppm and the quartet at ~4.40 ppm, confirming their connectivity within the ethyl group. Similarly, a cross-peak between the aromatic protons at C5 (~7.89 ppm) and C6 (~8.19 ppm) would confirm their ortho relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map protons to their directly attached carbons. An HSQC or HMQC spectrum would show a correlation between the proton signal at ~1.41 ppm and the carbon signal at ~14.5 ppm (-CH₃). Likewise, the proton quartet at ~4.40 ppm would correlate with the carbon signal at ~62.5 ppm (-CH₂). In the aromatic region, each aromatic proton signal would correlate to its corresponding aromatic carbon signal, confirming the assignments made in the 1D spectra.

Variable-temperature (VT) NMR studies are employed to investigate dynamic molecular processes such as restricted bond rotation or tautomeric equilibria. For this compound, there are no expected tautomers. The primary dynamic process of potential interest would be the rotation around the C-NO₂ and C-COOEt bonds. However, literature does not indicate that VT-NMR studies have been conducted on this compound. This is likely because the energy barrier for the rotation of the ethyl ester group is too low to be observed on the NMR timescale, resulting in averaged signals at room temperature. Conversely, the barrier for rotation of the nitro group, which is flanked by two bulky substituents (iodo and ester groups), might be high, but any dynamic process would likely only be observable at very high temperatures, which are not typically explored for routine structural analysis.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its nitro, ester, and substituted aromatic moieties.

While a full experimental spectrum for this compound is not provided in the searched literature, a detailed analysis of its expected vibrational modes can be compiled from established group frequencies for its constituent parts. orgchemboulder.comorgchemboulder.com

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and characteristic N-O stretching bands. The asymmetric stretch is expected in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears at 1360-1290 cm⁻¹. orgchemboulder.com Additional deformation vibrations (scissoring, rocking) occur at lower frequencies.

Ester Group (-COOEt): The ester functional group is identified by a strong carbonyl (C=O) stretching band. For an aromatic ester like this, where the carbonyl is conjugated with the benzene ring, this peak is typically found between 1730-1715 cm⁻¹. orgchemboulder.com Furthermore, two distinct C-O stretching vibrations are characteristic of esters and appear in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Aromatic Ring: The trisubstituted benzene ring gives rise to several characteristic vibrations. C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear as a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern also gives rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | 3000-2850 | Medium |

| C=O Stretch | Ester | 1730-1715 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Variable |

| -NO₂ Asymmetric Stretch | Nitro Group | 1550-1475 | Strong |

| -NO₂ Symmetric Stretch | Nitro Group | 1360-1290 | Strong |

| C-O Stretch (Asymmetric) | Ester | 1300-1150 | Strong |

| C-O Stretch (Symmetric) | Ester | 1150-1000 | Strong |

| C-I Stretch | Iodo Group | 600-500 | Medium-Weak |

Vibrational spectroscopy can, in some cases, provide insights into molecular conformation. For this compound, the primary conformational flexibility lies in the orientation of the ethyl ester group relative to the plane of the aromatic ring. Different rotational conformers (rotamers) could theoretically exist, potentially giving rise to distinct vibrational frequencies, particularly for modes involving the ester group. However, due to the low energy barrier to rotation, these conformers are typically in rapid equilibrium at room temperature, leading to a spectrum that reflects an average of these states. Detailed conformational analyses often require low-temperature studies or comparison with theoretical calculations (e.g., Density Functional Theory) to resolve the contributions of different conformers. For a relatively rigid molecule like this compound, such detailed conformational studies using vibrational spectroscopy have not been reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for validating the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound can be validated through its mass spectrum. Based on its chemical formula, C₉H₈INO₄, the nominal molecular weight is approximately 321.0 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 321.

Upon ionization, the molecular ion becomes energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides valuable structural information. For this compound, the fragmentation is influenced by the ester, nitro, and iodo functional groups.

A plausible fragmentation pathway is proposed based on the known behavior of similar aromatic esters and nitro compounds:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, mass = 45 u). This results in the formation of a stable 4-iodo-3-nitrobenzoyl cation.

Loss of ethylene (B1197577): Another typical pathway for ethyl esters is a McLafferty-type rearrangement, leading to the loss of a neutral ethylene molecule (CH₂=CH₂, mass = 28 u), resulting in the formation of the 4-iodo-3-nitrobenzoic acid radical cation.

Loss of the nitro group (-NO₂): A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (•NO₂, mass = 46 u).

Loss of nitric oxide (-NO): Cleavage can also occur with the loss of a nitric oxide radical (•NO, mass = 30 u).

Loss of iodine: The carbon-iodine bond can also cleave, resulting in the loss of an iodine radical (•I, mass = 127 u).

These fragmentation events give rise to a series of peaks in the mass spectrum that are characteristic of the compound's structure.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound.

The theoretical exact mass of this compound can be calculated by summing the masses of its constituent atoms using their most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O).

Formula: C₉H₈INO₄

Calculation:

9 x Carbon (12.000000) = 108.000000

8 x Hydrogen (1.007825) = 8.062600

1 x Iodine (126.904473) = 126.904473

1 x Nitrogen (14.003074) = 14.003074

4 x Oxygen (15.994915) = 63.979660

Theoretical Exact Mass: 320.949807 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of this compound. For its methyl analog, Mthis compound, a computed exact mass of 306.93416 Da has been reported. nih.gov

Table 2: Exact Mass Data for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is caused by the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores within the molecule.

The structure of this compound contains several chromophores that are expected to absorb UV radiation. A chromophore is a part of a molecule responsible for its color, or in this case, its UV absorption. The primary chromophores in this molecule are the benzene ring, the nitro group (-NO₂), and the ester carbonyl group (C=O).

The absorption of UV light by this molecule is primarily due to two types of electronic transitions:

π → π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* anti-bonding orbital. They are characteristic of systems with double or triple bonds and aromatic rings. These transitions are typically high in intensity.

n → π* (n to pi star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* anti-bonding orbital. The oxygen atoms of the nitro and ester groups, as well as the iodine atom, possess non-bonding electrons. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.ukcutm.ac.in

The benzene ring itself exhibits strong π → π* transitions. The substitution of the ring with the nitro group, iodo group, and the ethyl ester group modifies the electronic properties and shifts the absorption maxima (λₘₐₓ). The nitro group, being a strong electron-withdrawing group, and the iodine atom, with its lone pairs, extend the conjugation of the system. This extension of the conjugated system typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. For instance, ethyl 3-nitrobenzoate shows absorption maxima at 265 nm and 296 nm. rsc.org

The carbonyl group of the ester and the nitro group also allow for n → π* transitions. These transitions usually appear as weaker bands or shoulders at longer wavelengths than the main π → π* bands.

Table 3: Expected Electronic Transitions for this compound

X Ray Crystallographic Analysis of Ethyl 4 Iodo 3 Nitrobenzoate and Its Derivatives

Single-Crystal X-ray Diffraction Methodology

The general methodology for SCXRD analysis involves several key steps. Initially, a high-quality single crystal of the compound is selected and mounted on a goniometer head. This crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in specific directions, producing a unique diffraction pattern of spots of varying intensities.

The positions and intensities of these diffracted spots are meticulously recorded by a detector as the crystal is rotated. This dataset is then processed to determine the unit cell parameters—the dimensions and angles of the fundamental repeating unit of the crystal lattice. The symmetry of the crystal is also determined, leading to the assignment of a specific space group.

Finally, the collected diffraction data is used to solve the crystal structure. This involves determining the positions of all atoms within the unit cell. The initial model of the structure is then refined to achieve the best possible fit between the observed and calculated diffraction patterns, resulting in a detailed and accurate representation of the molecule's structure in the crystalline state.

Molecular Conformation and Bond Geometry Analysis

While the specific crystallographic data for Ethyl 4-iodo-3-nitrobenzoate is not available, analysis of closely related structures, such as ethyl 4-chloro-3-nitrobenzoate, reveals that the benzene (B151609) ring is essentially planar. In such compounds, the nitro and ester functional groups are typically coplanar or nearly coplanar with the aromatic ring. Any deviation from planarity would be indicated by the dihedral angles between the planes of these functional groups and the benzene ring.

The bond lengths and angles within the molecule are expected to be in agreement with standard values for similar organic compounds. For instance, the C-C bonds within the aromatic ring would exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems. The C-I, C-N, N-O, C=O, and C-O bond lengths would also be consistent with those observed in other nitro-substituted iodobenzoate derivatives.

A detailed analysis would involve the creation of a table of selected bond lengths and angles, allowing for a quantitative assessment of the molecular geometry. This would include the bond distances between all non-hydrogen atoms and the angles formed by covalently bonded atoms.

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Steric effects also play a crucial role in determining the preferred conformation. The spatial arrangement of the bulky iodine atom, the nitro group, and the ethyl ester group around the benzene ring will dictate their relative orientations to minimize steric hindrance. The rotational freedom around the C-C bond connecting the ester group to the ring and the C-O bond of the ethyl group allows the molecule to adopt a conformation that balances these steric repulsions with any stabilizing intramolecular interactions. The planarity of the molecule is a direct consequence of the interplay between these electronic and steric factors.

Intermolecular Packing Arrangements in the Solid State

In the absence of strong hydrogen bond donors like O-H or N-H groups in this compound, the formation of conventional hydrogen bonding networks is not expected. However, weaker C-H···O hydrogen bonds are likely to be significant in directing the crystal packing. These interactions can occur between the hydrogen atoms of the ethyl group or the aromatic ring of one molecule and the oxygen atoms of the nitro or ester groups of neighboring molecules. These C-H···O interactions can link molecules into chains, dimers, or more complex three-dimensional networks, thereby stabilizing the crystal structure. In the crystal structure of the related ethyl 4-fluoro-3-nitrobenzoate, for instance, C-H···O interactions link molecules into dimers.

Aromatic π-stacking interactions are another important feature that could govern the crystal packing of this compound. These interactions arise from the attractive, non-covalent forces between the electron-rich π-systems of adjacent benzene rings. The presence of both an electron-donating iodo group and electron-withdrawing nitro and ester groups on the benzene ring can influence the nature of these π-stacking interactions. Molecules may arrange in a parallel-displaced or a T-shaped (edge-to-face) orientation to optimize these interactions. The specific geometry of the π-stacking, including the inter-planar distance and the degree of overlap between the rings, would be a key feature of the crystal packing.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Iodo 3 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. DFT calculations on m-iodonitrobenzene, the core of Ethyl 4-iodo-3-nitrobenzoate, have been performed to elucidate its geometry, reactivity, and spectroscopic profile. researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable 3D structure is crucial for predicting other molecular properties.

For the isomers of iodonitrobenzene, DFT calculations at the B3LYP level of theory have been used to determine the most stable conformations. researchgate.net In the case of m-iodonitrobenzene, the nitro group is found to be coplanar with the aromatic ring, indicating a stable, planar structure. The optimized molecular energy for m-iodonitrobenzene was calculated to be -4,597,347.807 kcal/mol. researchgate.net This stability is attributed to its resonance structure and the separation between the electron-withdrawing nitro group and the electronegative iodine atom. researchgate.net

Selected optimized geometric parameters for m-iodonitrobenzene, calculated at the DFT(B3LYP) level, are presented below. These bond lengths and angles define the molecule's stable spatial arrangement.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | 2.09 Å |

| C-N | 1.48 Å | |

| N-O (avg) | 1.22 Å | |

| C-C (aromatic, avg) | 1.39 Å | |

| Bond Angle | C-C-I | 119.7° |

| C-C-N | 118.8° | |

| O-N-O | 124.5° | |

| Data derived from studies on m-iodonitrobenzene. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

For m-iodonitrobenzene, the HOMO and LUMO energies have been calculated. The HOMO is primarily localized over the benzene (B151609) ring and the iodine atom, while the LUMO is distributed over the nitro group and the aromatic ring. This distribution indicates that the iodine and the ring are the primary sites for electrophilic attack, whereas the nitro group region is susceptible to nucleophilic attack. The energy gap helps quantify the molecule's stability and charge transfer characteristics. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -7.21 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap (ΔE) | 4.67 |

| Data derived from studies on m-iodonitrobenzene. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient regions (positive potential, susceptible to nucleophilic attack). Green represents neutral potential areas. researchgate.net

In the MEP map of m-iodonitrobenzene, the most negative potential is concentrated around the oxygen atoms of the nitro group, making this a prime site for electrophilic interactions. Conversely, positive potential is observed around the hydrogen atoms of the benzene ring and, notably, on the iodine atom. This positive region on the iodine atom, often referred to as a "sigma-hole," makes it a potential site for halogen bonding and interactions with nucleophiles. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which allows for direct comparison with experimental data and aids in structural confirmation.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. For the iodonitrobenzene isomers, detailed vibrational assignments have been made using DFT calculations. researchgate.net Key vibrational modes for the 4-iodo-3-nitro functional groups include the symmetric and asymmetric stretching of the NO₂ group and the C-I stretching vibration. For instance, in nitro-aromatic compounds, the symmetric NO₂ stretching typically appears around 1354 cm⁻¹, while the asymmetric stretching is observed near 1533 cm⁻¹. scirp.org Such calculations, when scaled to correct for systematic errors, show good agreement with experimental spectra. researchgate.netscirp.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). rsc.orgmdpi.com For m-iodonitrobenzene, the electronic spectra have been simulated using the polarizable continuum model (PCM) to account for solvent effects. The calculations help in assigning the electronic transitions observed in the experimental spectrum. The simulated spectrum for m-iodonitrobenzene shows major absorption bands that correspond to π → π* transitions within the molecule. researchgate.net

NMR Chemical Shifts: While specific DFT calculations for the NMR chemical shifts of this compound were not found in the searched literature, this is a standard computational method. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted values can be correlated with experimental data to confirm the molecular structure with high accuracy. researchgate.net

Quantum Mechanical (QM) Studies

Beyond ground-state properties, quantum mechanical studies can explore the dynamics of chemical reactions, providing a detailed picture of reaction mechanisms.

QM studies are essential for mapping out the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. researchgate.net

For a molecule like this compound, such studies could investigate various reactions, for example, nucleophilic aromatic substitution at the carbon bearing the iodine atom. Computational methods would be used to:

Locate the Transition State (TS): Find the specific geometry that represents the highest energy point along the reaction coordinate.

Calculate Activation Barriers: Determine the energy required to reach the transition state.

Analyze Reaction Mechanisms: Elucidate the step-by-step process of bond breaking and formation.

While specific studies detailing reaction pathway energetics for this compound were not identified in the reviewed literature, the methodologies are well-established for exploring reaction mechanisms in similar aromatic compounds. researchgate.netresearchgate.net

Mechanistic Insights from Electronic Structure Calculations

Electronic structure calculations, particularly those employing density functional theory (DFT), are pivotal in elucidating the mechanistic pathways of reactions involving this compound. These calculations can map out potential energy surfaces for various reactions, identifying transition states and intermediates. For instance, in nucleophilic aromatic substitution reactions, where a nucleophile replaces the iodine atom, electronic structure calculations can predict the activation energies and reaction thermodynamics. The presence of the electron-withdrawing nitro group and the bulky iodine atom significantly influences the electronic distribution and steric environment of the benzene ring, which in turn dictates the regioselectivity and rate of reaction. Computational models can simulate the approach of a nucleophile, revealing the preferred trajectory and the electronic rearrangements that occur during the reaction.

Substituent Effect Analysis through Computational Methods

The chemical behavior of this compound is heavily influenced by its three substituents: the ethyl ester group, the iodine atom, and the nitro group. Computational methods provide a quantitative means to dissect the individual and collective effects of these substituents on the molecule's properties.

The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects. This is predicted to decrease the electron density on the aromatic ring, making it more susceptible to nucleophilic attack. The iodine atom, being a halogen, exhibits a dual electronic nature. It is electron-withdrawing inductively but can act as a weak electron-donating group through resonance. The ethyl ester group is also electron-withdrawing.

Computational studies on similar substituted nitrobenzenes have shown that the interplay of these electronic effects governs the molecule's reactivity and spectroscopic properties. For this compound, theoretical calculations can quantify these effects by calculating properties such as molecular electrostatic potential (MEP) maps, which visualize the electron density distribution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Strongly Decreases |

| -I | Electron-Withdrawing | Weakly Electron-Donating | Overall Electron-Withdrawing |

| -COOCH₂CH₃ | Electron-Withdrawing | Electron-Withdrawing | Decreases |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability

NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These donor-acceptor interactions, also known as hyperconjugation, contribute to the stability of the molecule. In this compound, significant interactions are expected between the lone pairs of the oxygen atoms in the nitro and ester groups and the antibonding orbitals of the aromatic ring. Similarly, interactions involving the lone pairs of the iodine atom can be evaluated. The stabilization energy associated with these interactions can be calculated, providing a quantitative measure of their importance. For instance, a theoretical study on halogen-substituted nitrobenzenes highlighted the role of such interactions in influencing molecular stability. smf.mx

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of NO₂ | π(C-C) of ring | High | π-delocalization |

| LP(O) of C=O | π(C-C) of ring | Moderate | π-delocalization |

| LP(I) | σ(C-C) of ring | Low | Hyperconjugation |

| π(C-C) of ring | π(N-O) of NO₂ | High | π-conjugation |

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemical calculation. While it has known limitations, it provides a useful qualitative picture of the charge distribution within this compound.

The analysis is expected to show a significant positive charge on the nitrogen atom of the nitro group and negative charges on its oxygen atoms, consistent with the group's strong electron-withdrawing nature. The carbon atom attached to the iodine is also likely to carry a partial positive charge due to the electronegativity of iodine. The carbonyl carbon of the ester group will also be electropositive. This charge distribution is crucial for understanding the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.

| Atom | Predicted Mulliken Charge |

|---|---|

| N (in NO₂) | Highly Positive |

| O (in NO₂) | Negative |

| I | Slightly Negative/Positive (depending on basis set) |

| C (attached to I) | Positive |

| C (in C=O) | Highly Positive |

| O (in C=O) | Negative |

| O (in O-Et) | Negative |

Computational Modeling for Resolving Spectroscopic Data Ambiguities

Computational modeling can be a powerful tool to aid in the interpretation of experimental spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. In cases where spectral features are complex or overlapping, theoretical calculations can help to assign specific peaks to particular vibrational modes or chemical environments.

For this compound, DFT calculations can predict the vibrational frequencies and intensities of its IR and Raman spectra. By comparing the computed spectrum with the experimental one, a more confident assignment of the observed bands can be made. For example, the characteristic stretching frequencies of the C-I, N-O, and C=O bonds can be calculated and compared with experimental values.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions can be invaluable in assigning the signals in the experimental NMR spectrum, especially for the aromatic protons and carbons, whose chemical shifts are sensitive to the electronic effects of the various substituents. Discrepancies between calculated and experimental spectra can also point to specific intermolecular interactions or conformational effects that are present in the experimental conditions but not fully accounted for in the computational model.

Applications in Advanced Organic Synthesis and Derivatization of Ethyl 4 Iodo 3 Nitrobenzoate

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic positioning of reactive sites on Ethyl 4-iodo-3-nitrobenzoate makes it a valuable starting material for constructing elaborate molecular architectures. Organic chemists utilize this compound as a foundational scaffold, introducing complexity through sequential and controlled reactions at its functional groups.

A significant application is in the synthesis of polyfunctional biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, this compound can be converted into an organozinc reagent, which then participates in palladium-catalyzed Negishi cross-coupling reactions. This specific transformation allows for the formation of a new carbon-carbon bond at the position of the iodine atom, linking the original benzene (B151609) ring to another aryl group. The resulting biaryl molecules retain the nitro and ethyl ester functionalities, which can be further modified, demonstrating the role of this compound as a linchpin in synthetic sequences that build molecular complexity.

Derivatization Strategies for Functional Group Transformations

The true synthetic power of this compound lies in the ability to selectively modify each of its functional groups. Chemists can employ a variety of derivatization strategies to transform the ester, nitro, and iodo moieties into a diverse array of other chemical groups.

The ethyl ester group is a versatile handle for synthetic manipulation. It can undergo several fundamental organic reactions to yield different functionalities.

Hydrolysis: The most common transformation is hydrolysis, typically under acidic or basic conditions, to convert the ethyl ester into a carboxylic acid (4-iodo-3-nitrobenzoic acid). This transformation is crucial for subsequent reactions, such as amide bond formation, or for altering the solubility and electronic properties of the molecule.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. This process, known as transesterification, allows for the synthesis of a library of different esters with varied properties.

Reduction: The ester can be reduced to a primary alcohol ( (4-iodo-3-nitrophenyl)methanol) using strong reducing agents like lithium aluminum hydride. This adds another layer of synthetic possibility, enabling the introduction of hydroxymethyl groups.

Amidation: Direct conversion of the ester to an amide can be achieved by heating it with an amine, often requiring a catalyst. This provides a direct route to substituted benzamides.

Below is a table summarizing these transformations.

Table 1: Modifications of the Ethyl Ester Group| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Amidation | R'₂NH, heat | Amide |

The nitro group is a powerful electron-withdrawing group that can be transformed into a variety of other nitrogen-containing functionalities, most importantly the amino group. researchgate.netwikipedia.org

The reduction of an aromatic nitro group to an aniline (B41778) is a cornerstone transformation in organic synthesis. researchgate.net This conversion dramatically alters the electronic nature of the benzene ring, turning a strongly deactivating group into a strongly activating one. This opens up new pathways for further aromatic substitution reactions. The resulting amino group is also a key nucleophile for building more complex structures.

Several methods exist for this reduction:

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas and a metal catalyst, such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide. researchgate.netwikipedia.orgrasayanjournal.co.in The reaction is often clean and high-yielding. researchgate.net

Chemical Reduction: A variety of chemical reagents can effect the reduction. A common laboratory method involves using metals in acidic media, such as iron, tin, or tin(II) chloride in hydrochloric acid. wikipedia.orgyoutube.com More modern, selective methods have also been developed, such as the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695), which tolerates other functional groups like esters. orgsyn.org Other reagents include sodium hydrosulfite or samarium diiodide. wikipedia.orgorganic-chemistry.org

The reduction proceeds through intermediate species like nitroso and hydroxylamino compounds, which can sometimes be isolated under carefully controlled conditions. nih.gov The final amine product, ethyl 3-amino-4-iodobenzoate, is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. rasayanjournal.co.in

Table 2: Common Methods for Nitro Group Reduction

| Method | Typical Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ or Raney Ni | Clean, high-yielding, common in industry. researchgate.netwikipedia.org |

| Metal in Acid | Fe, Sn, or SnCl₂ in HCl | Classic laboratory method. wikipedia.org |

| Indium/NH₄Cl | In, NH₄Cl in aq. Ethanol | High selectivity, tolerates ester group. orgsyn.org |

| Sulfide/Hydrosulfite | Na₂S or Na₂S₂O₄ | Can offer selectivity in dinitro compounds. wikipedia.org |

The iodo substituent is arguably the most versatile functional group on the molecule for carbon-carbon and carbon-heteroatom bond formation. Aryl iodides are highly reactive substrates in a multitude of palladium-catalyzed cross-coupling reactions due to the relative weakness of the carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle. wikipedia.orglibretexts.org

Negishi Coupling: As previously mentioned, the iodo group can undergo an iodine-magnesium exchange to form a Grignard reagent, which is then transmetalated to an organozinc species. This organozinc reagent readily couples with various aryl halides in the presence of a palladium catalyst to form biaryls.

Suzuki-Miyaura Coupling: The iodo group can be coupled directly with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. libretexts.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgyoutube.comorganic-chemistry.org It is a powerful method for synthesizing arylalkynes, which are important structures in materials science and natural products. wikipedia.orglibretexts.org

Heck-Mizoroki Reaction: The iodo substituent allows for coupling with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction is a key method for the arylation of olefins. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. It provides a direct route to N-aryl amines.

Halogen Exchange: The iodo group can be replaced with other halogens, such as bromine or chlorine, through halogen-exchange reactions, which can be useful for tuning the reactivity of the substrate for subsequent steps.

Table 3: Cross-Coupling Reactions Utilizing the Iodo Substituent

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C (sp²-sp²) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base wikipedia.orgorganic-chemistry.org |

| Heck-Mizoroki | Alkene | C-C (sp²-sp²) | Pd catalyst, Base wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc compound | C-C (sp²-sp²) | Pd catalyst |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |

Precursor Chemistry for Specialty Organic Compounds

By leveraging the diverse reactivity of its three functional groups, this compound serves as a key precursor for a range of specialty organic compounds, particularly heterocyclic structures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and natural products. researchgate.netethernet.edu.et

Nitro benzoic acid intermediates, in general, are recognized as convenient starting materials for the synthesis of various biologically active heterocycles, such as benzimidazoles and benzoxazoles. nih.gov Following the reduction of the nitro group to an amine, the resulting ortho-iodoaniline derivative can undergo intramolecular cyclization reactions or further intermolecular reactions to build these complex ring systems. The amino group and the adjacent iodo group provide two points of reactivity that can be exploited to construct the heterocyclic ring. For example, reaction with a carboxylic acid or its derivative could lead to the formation of a benzoxazole (B165842) ring after cyclization.

The polyfunctional biaryls synthesized via the cross-coupling reactions described in section 7.2.3 are themselves specialty compounds with applications in liquid crystals, conducting polymers, and as ligands for catalysis. The ability to generate these complex scaffolds, which still retain the versatile nitro and ester groups for further derivatization, highlights the pivotal role of this compound in modern synthetic strategies.

Q & A

Q. What are the key physicochemical properties of ethyl 4-iodo-3-nitrobenzoate, and how do they influence experimental design?

this compound is a crystalline solid with limited solubility in water but high solubility in organic solvents like ethanol and ether. Key properties include its melting point (~57°C) and molecular weight (195.17 g/mol), which are critical for purification via recrystallization or column chromatography. Its nitro and iodo substituents contribute to electrophilic reactivity, making it suitable for cross-coupling reactions. These properties necessitate inert atmospheric conditions (e.g., nitrogen) during handling to prevent decomposition .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

The classical synthesis involves esterification of 4-iodo-3-nitrobenzoic acid with ethanol in concentrated sulfuric acid. However, this method suffers from side reactions (e.g., sulfonation) and high waste generation due to excess acid . Modern approaches employ heterogeneous catalysts (e.g., ultradispersed zeolites) under microwave or ultrasound irradiation, reducing reaction time from hours to minutes and improving yields by 15–20% .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side reactions and improve scalability?

Optimization strategies include:

- Catalyst selection : Zeolites or acidic resins reduce sulfuric acid usage by 60%, minimizing sulfonation byproducts .

- Energy-efficient methods : Microwave-assisted synthesis (100–150 W, 80°C) achieves >90% yield in 30 minutes, compared to 6–8 hours for conventional heating .

- Solvent choice : Ethyl lactate, a green solvent, enhances reaction efficiency while reducing environmental impact . Comparative studies show that combining ultrasound with zeolite catalysts increases purity to >98% by suppressing oxidative degradation .

Q. What is the role of this compound in Cu-catalyzed carbozincation reactions, and how does its electronic structure influence reactivity?

In Cu-catalyzed carbozincation of cyclopropenes, this compound acts as an arylating agent. The electron-withdrawing nitro group activates the iodo substituent for oxidative addition to Cu(I), facilitating transmetallation with arylzinc reagents. Computational studies (DFT) reveal that the nitro group lowers the LUMO energy of the aryl iodide by ~1.2 eV, accelerating the rate-determining step by 3-fold compared to non-nitro analogs .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in resolving the crystal structure of this compound?

- SHELX : Used for refining crystal structures against high-resolution X-ray data. For this compound, SHELXL refines anisotropic displacement parameters for heavy atoms (iodine), achieving R-factors < 5% .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks. The nitro and ester groups form C–H···O interactions, stabilizing the orthorhombic lattice (space group Pna2₁) .

Q. What advanced analytical techniques are essential for characterizing this compound and its reaction intermediates?

- HRMS : Confirms molecular ion peaks ([M+H]⁺ at m/z 196.05) and isotopic patterns for iodine (1:1 due to ¹²⁷I) .

- ¹³C NMR : Distinguishes carbonyl (C=O at ~165 ppm) and nitro-substituted aromatic carbons (C–NO₂ at ~148 ppm) using APT pulse sequences .

- XRD : Resolves π-stacking distances (3.4–3.6 Å) between nitrobenzene rings in the crystal lattice .

Q. How can computational modeling predict the reactivity and stability of this compound in novel reactions?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model transition states in cross-coupling reactions. For example, the activation energy for Ullmann coupling with phenylboronic acid is calculated at 28.5 kcal/mol, correlating with experimental yields (82%). NBO analysis shows charge transfer from the iodine lone pair to the nitro group, explaining its resistance to hydrolysis .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Waste disposal : Collect halogenated waste separately for incineration to prevent environmental release of iodine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.